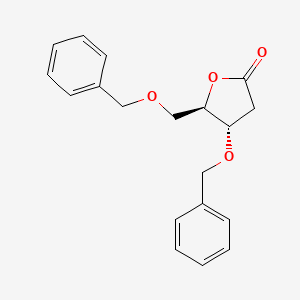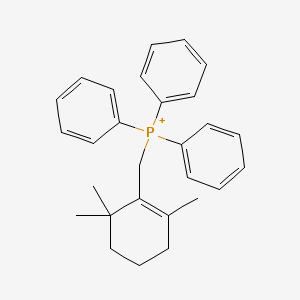![molecular formula C17H14Br2 B12970981 6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12970981.png)
6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Dibromo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]: is a chemical compound with the molecular formula C17H14Br2O2 and a molecular weight of 410.1 g/mol . It is characterized by a spirobi[indene] core structure with bromine atoms at the 6,6’ positions. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Dibromo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] typically involves a multi-step process. One common method is through the cyclization of appropriate precursors followed by bromination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include purification steps such as recrystallization or chromatography to ensure the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 6,6’-Dibromo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted spirobi[indene] derivatives .
Scientific Research Applications
Chemistry: In chemistry, 6,6’-Dibromo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of various organic compounds .
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound may be explored for potential biological activities. Research is ongoing to investigate its role in drug development and other biomedical applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for creating polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 6,6’-Dibromo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] is primarily related to its chemical reactivity. The bromine atoms at the 6,6’ positions make it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
- 6,6’-Dihydroxy-3,3,3’,3’-tetramethyl-1,1’-spirobi[indene]
- 5,5’,6,6’-Tetrahydroxy-3,3,3’,3’-tetramethyl-1,1’-spirobi[indene]
- 3,3,3’,3’-Tetramethyl-1,1’-spirobi[indene]-6,6’-diol
Comparison: 6,6’-Dibromo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] is unique due to the presence of bromine atoms, which impart distinct reactivity compared to its hydroxylated counterparts. This makes it particularly useful in synthetic chemistry for introducing bromine into complex molecules .
Properties
Molecular Formula |
C17H14Br2 |
|---|---|
Molecular Weight |
378.1 g/mol |
IUPAC Name |
5,5'-dibromo-3,3'-spirobi[1,2-dihydroindene] |
InChI |
InChI=1S/C17H14Br2/c18-13-3-1-11-5-7-17(15(11)9-13)8-6-12-2-4-14(19)10-16(12)17/h1-4,9-10H,5-8H2 |
InChI Key |
LTMZGUXRZZYNBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC3=C2C=C(C=C3)Br)C4=C1C=CC(=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


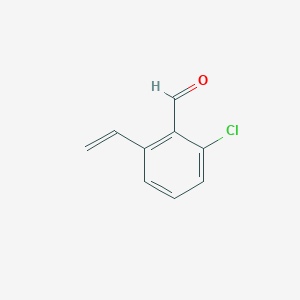
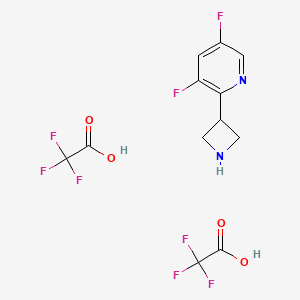
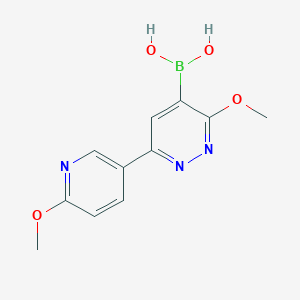



![(R)-(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12970961.png)
![5-[2-(furan-2-yl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B12970967.png)

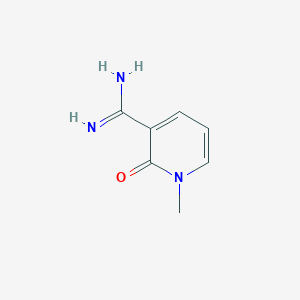
![1,5,6-Trimethyl-1,4-dihydro-2H-imidazo[4,5-B]pyrazin-2-one](/img/structure/B12970983.png)
![4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12970987.png)
